(3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane
CAS No.: 164513-48-8
Cat. No.: VC21207694
Molecular Formula: C13H21BrOSi
Molecular Weight: 301.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 164513-48-8 |
|---|---|
| Molecular Formula | C13H21BrOSi |
| Molecular Weight | 301.29 g/mol |
| IUPAC Name | (3-bromo-4-methylphenoxy)-tert-butyl-dimethylsilane |
| Standard InChI | InChI=1S/C13H21BrOSi/c1-10-7-8-11(9-12(10)14)15-16(5,6)13(2,3)4/h7-9H,1-6H3 |
| Standard InChI Key | ADPIXAMOGQEKLF-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)O[Si](C)(C)C(C)(C)C)Br |
| Canonical SMILES | CC1=C(C=C(C=C1)O[Si](C)(C)C(C)(C)C)Br |
Introduction
(3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane is a complex organic compound with the molecular formula C₁₃H₂₁BrOSi. It is widely used in organic synthesis as a versatile building block for the preparation of various organic molecules, including pharmaceuticals and agrochemicals. The compound's unique structure, featuring a bromine atom and a tert-butyl dimethylsilyl group attached to a phenoxy ring, provides a balance of reactivity and stability, making it a valuable intermediate in chemical synthesis.
Molecular Data
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Molecular Formula: C₁₃H₂₁BrOSi
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Molecular Weight: 301.3 g/mol
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CAS Number: 164513-48-8
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Boiling Point: Approximately 293.6 ± 28.0 °C at 760 mm Hg
Synthesis Methods
The synthesis of (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane typically involves the reaction of 3-bromo-4-methylphenol with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Laboratory-Scale Synthesis
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Reactants: 3-Bromo-4-methylphenol, tert-butyldimethylsilyl chloride, triethylamine.
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Solvent: Dichloromethane.
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Conditions: Room temperature.
Industrial Production
Industrial production involves scaling up the laboratory method with optimized conditions for larger reaction vessels and purification techniques such as distillation or recrystallization to achieve high purity.
Chemical Reactions and Applications
(3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane undergoes various chemical reactions, including substitution, oxidation, and reduction reactions.
Types of Reactions
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Substitution Reactions: The bromine atom can be substituted with nucleophiles like amines or alkoxides.
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Oxidation Reactions: The phenoxy ring can be oxidized to form quinones.
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Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
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Substitution Reactions: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
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Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
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Reduction Reactions: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Scientific Research and Biological Activity
This compound is used in chemistry, biology, and medicine for synthesizing complex molecules and modifying biomolecules. Its potential biological activity involves interactions with enzymes and receptors, which could lead to therapeutic effects.
Applications
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Chemistry: Building block for organic synthesis.
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Biology: Modification of biomolecules for studying biological processes.
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Medicine: Development of drug candidates.
Biological Activity
The compound may inhibit specific enzymes or interact with cellular receptors, influencing signal transduction pathways. Similar brominated phenolic compounds have shown anticancer properties by inducing apoptosis in cancer cells.
Comparison with Similar Compounds
(3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane is distinct due to its combination of a bromine atom and a tert-butyl dimethylsilyl group. This combination offers a balance of reactivity and stability, making it more versatile than similar compounds lacking either functional group.
Similar Compounds
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(3-Bromo-4-methylphenol): Lacks the tert-butyl dimethylsilyl group.
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(4-Methylphenoxy)(tert-butyl)dimethylsilane): Lacks the bromine atom.
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(3-Bromo-4-methylphenoxy)trimethylsilane): Has a trimethylsilyl group instead of tert-butyl dimethylsilyl.
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